molecular formula C10H15N B2731992 [(1S)-1-(2-Methylphenyl)ethyl]methylamine CAS No. 20218-51-3

[(1S)-1-(2-Methylphenyl)ethyl]methylamine

Cat. No.: B2731992
CAS No.: 20218-51-3
M. Wt: 149.237
InChI Key: ZQVYRJXZAWZERP-VIFPVBQESA-N
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Description

[(1S)-1-(2-Methylphenyl)ethyl]methylamine (CAS 20218-51-3) is a chiral amine with a stereocenter at the 1S position. Its molecular formula is C₁₀H₁₅N, and it features a methyl-substituted phenyl group at the ortho position of the benzene ring, coupled with a methylamine moiety. This compound is synthesized via methods such as reacting (1S)-1-(2-methylphenyl)ethanamine with methylating agents in the presence of a base, as described in a patent procedure . It is structurally related to pharmacologically active amines, as evidenced by its inclusion in patent applications for pharmaceutical compositions targeting mammalian conditions .

Properties

IUPAC Name

(1S)-N-methyl-1-(2-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-6-4-5-7-10(8)9(2)11-3/h4-7,9,11H,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVYRJXZAWZERP-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@H](C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-1-(2-Methylphenyl)ethyl]methylamine typically involves the reaction of 2-methylphenylacetonitrile with methylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

[(1S)-1-(2-Methylphenyl)ethyl]methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1S)-1-(2-Methylphenyl)ethyl]methylamine has various applications in scientific research:

Mechanism of Action

The mechanism of action of [(1S)-1-(2-Methylphenyl)ethyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of [(1S)-1-(2-Methylphenyl)ethyl]methylamine, focusing on substituent effects, molecular properties, and research findings:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Features/Applications Evidence ID
This compound 2-methylphenyl C₁₀H₁₅N 149.24 20218-51-3 Chiral amine; used in pharmaceutical synthesis
(1S)-1-(2-Chlorophenyl)ethanamine HCl 2-chlorophenyl C₈H₁₁ClN·HCl 200.09 1398109-11-9 Chlorine substituent; hydrochloride salt form
2-Methylbenzylamine 2-methylbenzyl C₈H₁₁N 121.18 89-93-0 Boiling point: 199°C; simpler benzylamine analog
(S)-1-(2-Methoxyphenyl)ethanamine 2-methoxyphenyl C₉H₁₃NO 151.21 N/A Methoxy group alters electronic properties
JWH-251 2-methylphenyl (ketone) C₁₈H₁₇NO 263.34 N/A Ketone-containing indole derivative

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The 2-chlorophenyl analog () introduces an electron-withdrawing chlorine atom, likely increasing polarity and reducing lipophilicity compared to the methyl-substituted parent compound.
    • 2-Methoxyphenyl derivatives () feature an electron-donating methoxy group, which may enhance solubility in polar solvents .

Biological Activity

[(1S)-1-(2-Methylphenyl)ethyl]methylamine, also known as a substituted methylamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of amines that can interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₃N
  • Molecular Weight : 135.21 g/mol
  • IUPAC Name : this compound

The molecular structure features a chiral center, which may influence its biological activity and interactions with biological targets.

Research indicates that this compound acts primarily through the following mechanisms:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive functions.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially leading to therapeutic effects in conditions like depression or anxiety.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Type Description References
AntidepressantModulates serotonin and norepinephrine levels
AntimicrobialExhibits activity against specific bacterial strains
Anti-inflammatoryReduces inflammation in animal models
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of this compound in rodent models. The results indicated significant reductions in depressive behaviors when administered at specific dosages, suggesting its potential as a novel antidepressant agent.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Gram-positive bacteria. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis. This study highlights the potential for developing new antimicrobial therapies based on this compound.

Case Study 3: Neuroprotection

In vitro studies have shown that this compound provides neuroprotective effects against oxidative stress-induced neuronal damage. This suggests its applicability in neurodegenerative diseases where oxidative stress plays a critical role.

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